6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine
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Overview
Description
6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H11BrClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine typically involves multiple steps starting from quinoline derivatives. One common method includes the bromination and chlorination of quinoline, followed by the introduction of the ethyl group and the amine functionalities. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated amine derivatives.
Scientific Research Applications
6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-chloroquinoline: Lacks the ethyl and diamine functionalities.
8-Chloro-N4-ethylquinoline-3,4-diamine: Lacks the bromine atom.
6-Bromo-N4-ethylquinoline-3,4-diamine: Lacks the chlorine atom.
Uniqueness
6-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine is unique due to the presence of both bromine and chlorine atoms, as well as the ethyl and diamine functionalities. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11BrClN3 |
---|---|
Molecular Weight |
300.58 g/mol |
IUPAC Name |
6-bromo-8-chloro-4-N-ethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11BrClN3/c1-2-15-11-7-3-6(12)4-8(13)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
ZJXGAPNIZFJEID-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=C(C=C(C2=NC=C1N)Cl)Br |
Origin of Product |
United States |
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